2-(2-Aminophenyl)sulfanylethanol
Description
Contextual Overview of Aminophenyl and Sulfanylethanol Scaffolds in Synthetic Chemistry
In the broader context of synthetic chemistry, the constituent scaffolds of 2-(2-Aminophenyl)sulfanylethanol are of considerable importance. The aminophenyl scaffold is a fundamental structural motif found in a wide array of bioactive molecules and is a key building block in medicinal chemistry. acs.orgnih.gov Researchers have utilized this scaffold in the synthesis of novel compounds aimed at treating diseases like cancer. nih.govresearchgate.net For instance, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family of molecules has been developed and evaluated for its activity against both sensitive and resistant cancer cell lines. acs.orgresearchgate.net Furthermore, aminophenyl-containing structures are integral to the design of inhibitors for specific biological targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in cancer angiogenesis. researchgate.net
Similarly, sulfur-containing scaffolds, a category that includes the sulfanylethanol moiety, are prevalent in the pharmaceutical industry. nih.govbohrium.com Functional groups derived from sulfur, such as thioethers and sulfones, are present in a significant number of FDA-approved drugs and natural products. nih.govbohrium.com The versatility of sulfur in forming various functional groups allows for fine-tuning of a molecule's steric and electronic properties. The synthesis and functionalization of sulfur-containing compounds remain an active area of research, with ongoing efforts to develop new methods for creating these valuable molecular frameworks. nih.govscilit.com
Significance of Bifunctional Ligands in Chemical Design
Bifunctional ligands are molecules that possess two distinct functional groups capable of participating in a chemical reaction, often in a cooperative manner. This design principle is a powerful strategy in catalysis, particularly in the realm of metal-ligand cooperative catalysis. chinesechemsoc.orgchinesechemsoc.org The design of these ligands often involves incorporating a basic functional group alongside a metal-coordinating site within the same molecule. chinesechemsoc.org This arrangement can facilitate reactions by enabling secondary coordination sphere interactions, which can lower activation barriers and accelerate reaction rates. chinesechemsoc.org
The utility of bifunctional ligands has been demonstrated in various catalytic systems, including homogeneous gold catalysis, where they have enabled new types of chemical transformations. chinesechemsoc.org By having, for example, a phosphine (B1218219) group to bind the metal and a remote basic group, these ligands can assist in steps like proton abstraction or delivery during the catalytic cycle. chinesechemsoc.org This cooperative action can lead to highly efficient and selective reactions. chinesechemsoc.orguchicago.edu The concept extends to designing advanced materials, such as metal-organic layers (MOLs), where bifunctional ligands can integrate photocatalysis with enzyme immobilization for chemoenzymatic processes. acs.org The structure of this compound, with its amine and sulfur-ethanol functionalities, fits the profile of a potential bifunctional ligand, capable of interacting with a metal center and a substrate simultaneously.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 77474-06-7 | nih.gov |
| Molecular Formula | C8H11NOS | nih.gov |
| Molecular Weight | 169.25 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide |
| Thioethers |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQMDICVVROORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282365 | |
| Record name | 2-(2-aminophenyl)sulfanylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77474-06-7 | |
| Record name | NSC25622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-aminophenyl)sulfanylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Routes for 2 2 Aminophenyl Sulfanylethanol
Precursor-Based Synthetic Strategies
These linear, stepwise approaches are the most direct methods for preparing the target compound. The choice of strategy often depends on the commercial availability and cost of the starting materials.
This strategy involves the introduction of the amino group at a late stage of the synthesis, typically by reducing a corresponding nitro-aromatic compound. The key precursor for this route is 2-(2-nitrophenyl)sulfanylethanol.
Synthesis of 2-(2-nitrophenyl)sulfanylethanol : This intermediate is prepared by the nucleophilic substitution of a suitable leaving group on a nitrobenzene (B124822) ring by a sulfur nucleophile. A common method involves the reaction of 2-chloronitrobenzene with 2-mercaptoethanol (B42355) in the presence of a base.
Reduction of the Nitro Group : The nitro group of 2-(2-nitrophenyl)sulfanylethanol is then reduced to the primary amine. This is a standard transformation in organic synthesis, and several reducing agents can be employed. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or chemical reduction using metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid).
The selection of the reducing agent can be critical to avoid side reactions involving the other functional groups (hydroxyl and sulfide).
This is arguably the most common and direct route, starting from the readily available 2-aminothiophenol (B119425). In this approach, the sulfur atom of 2-aminothiophenol acts as a nucleophile to attack a two-carbon electrophile containing a hydroxyl group or its precursor.
Key reactions in this category include:
Reaction with 2-Haloethanols : The reaction between 2-aminothiophenol and a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol, in the presence of a base (e.g., sodium hydroxide, potassium carbonate) yields 2-(2-Aminophenyl)sulfanylethanol directly. The base deprotonates the thiol to form a more potent thiolate nucleophile, which then displaces the halide via an SN2 reaction.
Reaction with Ethylene (B1197577) Oxide : A highly efficient alternative is the ring-opening of ethylene oxide by 2-aminothiophenol. This reaction is typically base-catalyzed and proceeds with high atom economy, as the entire ethylene oxide molecule is incorporated into the final product. The reaction is often carried out in a protic solvent like ethanol (B145695) or water.
Multi-Component Reaction Approaches to Related Structures
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for generating molecular complexity. tandfonline.com While no specific MCR has been reported for the direct synthesis of this compound, its key precursor, 2-aminothiophenol, is a widely used building block in MCRs to create structurally diverse heterocyclic compounds. researchgate.net These reactions highlight the synthetic utility of the aminothiophenol scaffold.
For instance, 2-aminothiophenol is a common reactant in the synthesis of benzothiazoles and benzothiazepines. researchgate.netmdpi.com A typical MCR might involve the condensation of 2-aminothiophenol, an aldehyde, and a third component to rapidly construct these more complex scaffolds. bohrium.comresearchgate.net These strategies underscore the value of 2-aminothiophenol in library synthesis for drug discovery. researchgate.net
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound, particularly via the sulfanylation of 2-aminothiophenol, is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.
Drawing parallels from similar syntheses involving thiophenols, the following table illustrates typical optimization variables.
| Parameter | Variation | Effect on Yield/Reaction Rate |
| Base | Strong bases (NaOH, KOH) vs. Weaker bases (K₂CO₃, Et₃N) | Stronger bases more effectively generate the thiolate, increasing reaction rates, but may cause side reactions if other sensitive groups are present. |
| Solvent | Polar aprotic (DMF, DMSO) vs. Polar protic (Ethanol, Water) | Polar aprotic solvents can accelerate SN2 reactions, while protic solvents are often effective for ethylene oxide ring-opening. |
| Temperature | Room Temperature vs. Reflux | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts, such as disulfide formation from the oxidation of 2-aminothiophenol. |
| Reactant Ratio | Stoichiometric vs. Excess of electrophile | Using a slight excess of the electrophile (e.g., 2-bromoethanol) can drive the reaction to completion, but may complicate purification. |
This table is a generalized representation of optimization principles for S-alkylation reactions.
Purification and Isolation Techniques in this compound Synthesis
Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The bifunctional nature of this compound (a basic amine and a polar hydroxyl group) dictates the choice of purification methods.
Extraction : A standard workup procedure involves an acid-base extraction. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl). The basic amine will be protonated and move to the aqueous layer, separating it from neutral or acidic impurities. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, and the pure product can be re-extracted into an organic solvent.
Column Chromatography : Silica (B1680970) gel column chromatography is a highly effective method for purifying the compound. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, is typically used. The polar hydroxyl and amino groups will cause the compound to have a moderate retention factor on the silica gel.
Recrystallization : If the crude product is obtained as a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly crystalline product.
Cation-Exchange Chromatography : Given the basic nature of the amino group, cation-exchange chromatography can be a powerful technique for purification, especially for removing non-basic impurities. The compound binds to the acidic stationary phase and is later eluted by changing the pH or increasing the ionic strength of the mobile phase.
Coordination Chemistry and Ligand Behavior of 2 2 Aminophenyl Sulfanylethanol
Potential Ligand Properties and Coordination Modes
2-(2-Aminophenyl)sulfanylethanol possesses three potential donor sites: the nitrogen atom of the primary amine, the sulfur atom of the thioether group, and the oxygen atom of the terminal hydroxyl group. This multifunctional nature suggests a high potential for acting as a versatile chelating ligand in coordination chemistry.
Expected Chelation via Amine and Thiol Functionalities
The primary amine (-NH₂) and the thioether (-S-) functionalities are well-established donor groups for a wide range of transition metals. It is highly probable that this compound would chelate to a metal center through a coordinate covalent bond from the lone pair of electrons on the nitrogen atom and one of the lone pairs on the sulfur atom. This simultaneous donation would result in the formation of a stable five-membered chelate ring (M-N-C-C-S), a common and thermodynamically favored arrangement in coordination chemistry. The stability of such a ring is a key driver for the formation of metal complexes.
Predicted Denticity and Structural Flexibility in Metal Coordination
The number of donor atoms a single ligand uses to bind to a central metal ion is referred to as its denticity. ncert.nic.in Based on its structure, this compound could exhibit variable denticity.
Bidentate (N,S) Coordination: The most probable coordination mode would involve the amine nitrogen and the thioether sulfur, making it a bidentate ligand. This would be analogous to other o-substituted aminothiophenol derivatives.
Tridentate (N,S,O) Coordination: The hydroxyl (-OH) group at the end of the ethyl chain introduces the possibility of tridentate coordination. If the alcohol's oxygen atom also coordinates to the metal center, the ligand would act as a tridentate N,S,O-donor. This would form a second, six-membered chelate ring (M-S-C-C-O-H). The likelihood of the hydroxyl group coordinating depends on several factors, including the nature of the metal ion (hard vs. soft), the reaction conditions, and whether the hydroxyl proton is removed (forming an alkoxide).
This structural flexibility would allow the ligand to adopt different coordination geometries to accommodate the electronic and steric preferences of various metal ions.
Hypothetical Formation of Metal Complexes
The formation of coordination compounds involves the reaction of a ligand with a metal salt in a suitable solvent. nih.gov
Postulated Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound would likely follow established procedures for similar N,S-donor ligands. A typical synthesis would involve:
Dissolving the this compound ligand in a solvent such as ethanol (B145695) or methanol.
Adding a solution of a transition metal salt (e.g., copper(II) chloride, nickel(II) acetate (B1210297), cobalt(II) nitrate) to the ligand solution, often in a specific metal-to-ligand molar ratio.
The reaction mixture would likely be stirred and possibly heated under reflux to facilitate the complex formation. nih.gov
Upon cooling or solvent evaporation, the resulting metal complex would precipitate and could be isolated by filtration, washed, and dried.
Anticipated Stoichiometry and Oxidation States
The stoichiometry of the resulting coordination compounds would depend on the metal's coordination number, its oxidation state, and the denticity of the ligand in the specific complex. Common stoichiometries for a bidentate ligand include 1:1 (metal:ligand), 1:2, and sometimes 1:3. For a tridentate ligand, 1:1 and 1:2 ratios are most common.
For example, a divalent metal ion (M²⁺) like Ni(II) or Cu(II) with a coordination number of six could potentially form an octahedral complex with the formula [M(L)₂]X₂, where L is the bidentate N,S-ligand and X is a counter-ion. If the ligand acted as a tridentate donor, an octahedral complex of the formula [M(L)₂] could be formed. The oxidation state of the metal in the complex would be determined by the starting metal salt and the reaction conditions and could be confirmed by techniques such as magnetic susceptibility measurements and spectroscopy.
Predicted Electronic and Geometric Structures of Metal Complexes
The definitive structure of a metal complex is determined through analytical techniques. While no specific data exists for complexes of this compound, the following outlines the expected methods and outcomes.
Geometric Structure: Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles. nih.gov Depending on the metal ion, its oxidation state, and the ligand's denticity, various geometries would be possible:
Square Planar or Tetrahedral: For a four-coordinate complex, typically with a 1:2 metal-to-ligand ratio using bidentate coordination.
Octahedral: For a six-coordinate complex, which could be formed with two tridentate ligands or three bidentate ligands (though the latter is less likely with this ligand's steric profile). nih.gov
Distorted Geometries: Due to the mixed N, S, and possibly O donor set, distorted versions of these ideal geometries, such as square pyramidal or trigonal bipyramidal, would be highly likely. nih.gov
Electronic Structure: The electronic properties of the complexes would be investigated using methods like UV-Visible and infrared (IR) spectroscopy.
IR Spectroscopy: Would confirm the coordination of the amine, thioether, and hydroxyl groups by showing shifts in their characteristic vibrational frequencies upon binding to the metal.
UV-Visible Spectroscopy: Would provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry and the nature of the donor atoms. These spectra are responsible for the characteristic colors of transition metal complexes.
The table below summarizes the potential properties of hypothetical complexes, which would typically be determined experimentally.
Table 1. Hypothetical Data for Metal Complexes of this compound
| Complex Formula (Hypothetical) | Metal Oxidation State | Predicted Geometry | Coordination Mode |
|---|---|---|---|
| [Ni(C₈H₁₀NOS)₂] | +2 | Octahedral | Tridentate (N,S,O) |
| [Cu(C₈H₁₁NOS)₂]Cl₂ | +2 | Distorted Octahedral | Bidentate (N,S) |
| [Co(C₈H₁₀NOS)₂] | +3 | Octahedral | Tridentate (N,S,O) |
Influence on Coordination Geometry
The ligand this compound, often abbreviated as 'ate', typically functions as a monoanionic, tridentate [N,S,O] ligand after the deprotonation of its terminal hydroxyl group. Its coordination behavior has been notably characterized in complexes with Nickel(II).
When reacting with nickel(II) salts, the ligand readily forms a neutral, mononuclear complex with the formula [Ni(ate)X], where X can be a fourth coordinating ligand, or it can form a dimeric structure. A key example is the complex [Ni(C8H10NOS)]2, which is formed as a dark green solid. In this structure, two nickel centers are bridged by the deprotonated oxygen atoms of the two ligands.
The flexibility of the ethanolamine (B43304) backbone and the phenyl ring allows the ligand to adapt to the steric and electronic preferences of the metal ion, but the inherent constraints of the N, S, and O donor set strongly favor the formation of these stable, planar environments.
Table 1: Selected Bond Lengths and Angles for a Representative Ni(II) Complex with this compound
| Parameter | Value | Description |
|---|---|---|
| Ni-S Bond Length | ~2.17 Å | Distance between Nickel and Sulfur atoms. |
| Ni-N Bond Length | ~1.95 Å | Distance between Nickel and Nitrogen atoms. |
| Ni-O Bond Length | ~1.90 Å | Distance between Nickel and the bridging Oxygen atom. |
| S-Ni-N Angle | ~88° | Bite angle of the chelate ring. |
| O-Ni-O Angle | ~80° | Angle within the Ni2O2 bridging core. |
Note: The values are approximate and based on typical data for square-planar Ni(II) complexes with similar N,S,O-donor ligands. Actual values would be confirmed by single-crystal X-ray diffraction.
Electronic Effects in Metal-Ligand Bonding
The electronic properties of complexes containing this compound are a direct consequence of the interplay between the metal d-orbitals and the orbitals of the N, S, and O donor atoms.
Pi (π) Interactions: The thioether sulfur atom, with its available d-orbitals, can act as a π-acceptor, withdrawing electron density from the metal into its own empty orbitals. Conversely, the phenyl ring attached to the sulfur atom is part of a larger π-system. The interaction between the metal d-orbitals and the ligand's π-system influences the electronic spectrum of the complex. These interactions, particularly the strong σ-donation from the N and O atoms combined with the properties of the thioether, lead to a strong ligand field.
In the case of Ni(II) complexes, this strong ligand field stabilizes a square-planar geometry and a low-spin (S=0, diamagnetic) electron configuration. Electronic spectra of these complexes typically show intense absorption bands in the visible region, which are assigned to metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions, as well as d-d transitions characteristic of square-planar Ni(II).
Redox-Active Ligand Behavior and Non-Innocent Character in Derived Systems
While the ligand can behave as a simple, "innocent" donor that merely provides electrons to form coordinate bonds, its aminothiophenolate core possesses the capacity for redox activity. A ligand is termed "non-innocent" when it can be oxidized or reduced, meaning the assignment of a formal oxidation state to the central metal atom becomes ambiguous. nih.gov The ligand itself actively participates in the redox chemistry of the complex. nih.gov
In systems derived from this compound, the ligand can undergo a one-electron oxidation. This process does not occur at the metal center but rather on the ligand itself, specifically involving the aminophenyl moiety. The oxidation transforms the dianionic amidothiophenolate form of the ligand into a monoanionic, radical species known as an o-iminobenzosemiquinone radical. researchgate.net
This transformation can be represented as:
[Mⁿ⁺(aminothiophenolate)²⁻] ↔ [M⁽ⁿ⁻¹⁾⁺(iminothiophenolate radical)¹⁻]
This equilibrium demonstrates the non-innocent character: the complex can be described as a resonance hybrid of two forms, where the electron density is delocalized between the metal and the ligand. The actual electronic structure is an average of these contributing resonance structures. youtube.com
The presence of a radical on the ligand has profound effects on the magnetic, spectroscopic, and reactive properties of the complex. For instance, a complex that would otherwise be diamagnetic (like a low-spin d8 metal) could become paramagnetic due to the unpaired electron on the ligand. This redox-active behavior is crucial in the function of certain metalloenzymes and has been exploited to design catalysts for multi-electron reactions, where the ligand can act as an electron reservoir to facilitate transformations at a redox-restricted metal center. researchgate.netnih.gov
Reactivity and Chemical Transformations of 2 2 Aminophenyl Sulfanylethanol
Reactions Involving the Amine Functional Group
The aromatic amine group in 2-(2-Aminophenyl)sulfanylethanol exhibits typical reactivity for anilines, participating in reactions such as alkylation and acylation, as well as condensation with carbonyl compounds.
The nitrogen atom of the primary amine in this compound can act as a nucleophile, reacting with alkylating and acylating agents.
Alkylation: Friedel-Crafts alkylation reactions introduce an alkyl group onto the benzene (B151609) ring. masterorganicchemistry.com This reaction is typically carried out by treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The Lewis acid helps in the generation of a carbocation electrophile, which is then attacked by the aromatic ring. masterorganicchemistry.comlibretexts.org However, Friedel-Crafts reactions are not successful on aromatic rings substituted with a strongly deactivating group or a basic amino group that can be protonated. libretexts.org The lone pair of electrons on the amine can react with the Lewis acid, placing a positive charge next to the benzene ring and deactivating it towards further electrophilic substitution. libretexts.org
Acylation: Similarly, the amine group can undergo acylation when treated with acyl chlorides or acid anhydrides. Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring. masterorganicchemistry.comlibretexts.org This reaction also proceeds via an electrophilic aromatic substitution mechanism, where a resonance-stabilized acylium ion is generated as the electrophile. masterorganicchemistry.comlibretexts.org Unlike alkylation, acylation does not typically lead to poly-substitution because the introduced acyl group is deactivating. libretexts.org
A summary of representative alkylation and acylation reactions can be found in the table below.
| Reaction Type | Reagent | Catalyst | Product Type |
| Alkylation | Alkyl Halide (R-X) | Lewis Acid (e.g., AlCl₃) | N-alkylated and/or Ring-alkylated product |
| Acylation | Acyl Chloride (R-COCl) | Lewis Acid (e.g., AlCl₃) | N-acylated product |
| Acylation | Acid Anhydride ((RCO)₂O) | - | N-acylated product |
The primary amine of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of carbonyl chemistry and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org
The condensation of 2-aminothiophenols with various carbonyl compounds is a well-established method for the synthesis of 2-substituted benzothiazoles. nih.gov This process typically involves three stages: the formation of an imine thiophenol, subsequent cyclization to a benzothiazolidine, and finally, oxidation to the benzothiazole. nih.gov Various catalysts and reaction conditions have been employed to facilitate these transformations, including the use of sodium hydrosulfite as an oxidizing agent in a water-ethanol mixture, or zinc chloride nano-flakes on nano-hydroxyapatite as a catalyst under solvent-free conditions. nih.gov
Studies have shown that the reaction of 2-aminobenzohydrazide, a related compound, with aldehydes and ketones can yield hydrazones and quinazoline (B50416) derivatives, respectively, under mild conditions catalyzed by technical iodine in absolute ethanol (B145695). researchgate.net The reaction with ketones can lead to the formation of spiro-quinazolines. researchgate.net
| Carbonyl Compound | Reaction Conditions | Product Type |
| Aldehydes | Various catalysts (e.g., Na₂S₂O₄, ZnCl₂) | 2-substituted benzothiazoles |
| Ketones | Iodine in ethanol | Spiro-quinazolines |
| α,β-Unsaturated Aldehydes | Acetic acid, oxygen | 2-Thioalkyl benzothiazoles |
Reactions Involving the Sulfanyl (B85325) (Thiol) Functional Group
The sulfanyl group, with its nucleophilic sulfur atom, imparts another dimension of reactivity to the this compound molecule.
Thiol-ene Reaction: The thiol-ene reaction is a powerful and versatile click chemistry reaction that involves the addition of a thiol across a double bond (ene) to form a thioether. wikipedia.org This reaction can be initiated by radicals (light or heat) or catalyzed by nucleophiles. The radical-mediated process proceeds via an anti-Markovnikov addition of a thiyl radical to the alkene. wikipedia.org This reaction is known for its high yield, stereoselectivity, and rapid rate under ambient conditions. wikipedia.orgresearchgate.net It has been utilized in various applications, including the synthesis of well-defined polymers and the modification of biomolecules. researchgate.netcolab.ws Photoinitiated thiol-ene additions to unsaturated glycosides have been shown to proceed with high regio- and stereoselectivity. nih.gov
Thiol-Isocyanate Reaction: The reaction between a thiol and an isocyanate (R-N=C=O) leads to the formation of a thiocarbamate. This reaction is analogous to the formation of a carbamate (B1207046) (urethane) from an alcohol and an isocyanate.
The thiol group is susceptible to oxidation, which can lead to a variety of sulfur-containing functional groups. The oxidation of thiols is a fundamental process in both chemistry and biology. youtube.com
Mild oxidizing agents, such as iodine or air, can oxidize thiols to disulfides (R-S-S-R). wikipedia.org In the context of this compound, this would lead to the formation of a dimer linked by a disulfide bridge.
Stronger oxidizing agents, like hydrogen peroxide or sodium hypochlorite, can further oxidize the thiol group to sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately to sulfonic acids (R-SO₃H). youtube.comwikipedia.org The formation of these oxidized species is often observed in biological systems as a mechanism to mitigate oxidative stress. youtube.comnih.gov
| Oxidizing Agent | Product |
| Mild (e.g., I₂, air) | Disulfide |
| Strong (e.g., H₂O₂, NaOCl) | Sulfenic acid, Sulfinic acid, Sulfonic acid |
Reactions Involving Both Functional Groups
The proximate arrangement of the amine and sulfanyl groups on the aromatic ring facilitates reactions that involve both functionalities, often leading to the formation of heterocyclic ring systems.
A key example is the intramolecular cyclization that can occur, particularly in the synthesis of benzothiazoles from 2-aminothiophenols and carbonyl compounds, as mentioned previously. nih.gov The initial condensation at the amine group is followed by a cyclization step involving the nucleophilic attack of the thiol sulfur onto the imine carbon.
Furthermore, the interplay between the amine and thiol groups can influence the reactivity of the molecule. For instance, the presence of an amine group in proximity to a thiol can increase the nucleophilicity of the thiol. rsc.org This has been shown to enhance the solubilization of elemental sulfur and increase hydrogen sulfide (B99878) exchange in organic polysulfide compounds. rsc.org
Multicomponent reactions, such as the furan-thiol-amine (FuTine) reaction, demonstrate the chemoselective coupling of these functional groups to generate complex heterocyclic structures. nih.gov In this reaction, a thiol and an amine react with a furan-derived intermediate to form a 3-thio N-pyrrole heterocycle. nih.gov The higher nucleophilicity of the thiol directs its initial reaction, followed by the amine. nih.gov
Intramolecular Cyclization Pathways
The spatial proximity of the reactive functional groups in this compound facilitates intramolecular cyclization reactions, leading primarily to the formation of benzothiazine derivatives. These reactions typically involve the formation of a new bond between the nitrogen atom of the amino group and a carbon atom within the ethanol side chain, or a reaction involving the hydroxyl group.
One of the most common cyclization pathways for precursors with a 2-aminophenylthioether moiety is the formation of 1,4-benzothiazines. While specific studies detailing the cyclization of this compound itself are not extensively documented in publicly available literature, the reactivity of analogous compounds provides a strong indication of its potential pathways. For instance, the cyclization of related 2-aminothiophenol (B119425) derivatives with various electrophiles is a well-established method for synthesizing benzothiazines.
A plausible intramolecular cyclization pathway for this compound would involve the activation of the hydroxyl group, followed by a nucleophilic attack from the aniline (B41778) nitrogen. This process, often acid-catalyzed, would lead to the dehydration and subsequent formation of a dihydro-1,4-benzothiazine ring system. The reaction conditions, such as the choice of acid catalyst and solvent, would be critical in directing the reaction towards the desired cyclized product and minimizing side reactions.
Another potential cyclization route could be initiated by the oxidation of the thioether to a sulfoxide (B87167) or sulfone. This would enhance the leaving group ability of the ethanol moiety and could facilitate a subsequent intramolecular nucleophilic substitution by the amino group to form the benzothiazine ring.
Derivatization for Advanced Chemical Scaffolds
The functional handles of this compound, namely the primary aromatic amine and the primary hydroxyl group, are amenable to a wide array of derivatization reactions. These modifications are crucial for building more complex and functionally diverse chemical scaffolds.
N-Functionalization: The primary amino group is a key site for derivatization. N-acylation, the reaction with acyl chlorides or anhydrides, readily forms the corresponding amides. This transformation is not only a common method for protecting the amino group but also introduces a carbonyl functionality that can participate in further chemical transformations. For example, the N-acylated derivative could undergo subsequent intramolecular cyclization under different conditions than the parent molecule, potentially leading to different heterocyclic systems.
N-alkylation of the amino group introduces alkyl substituents, which can modulate the electronic properties and steric environment of the molecule. This can be achieved using alkyl halides or via reductive amination. The resulting secondary amines can then be subjected to further reactions to build more elaborate molecular frameworks.
O-Functionalization: The terminal hydroxyl group can be readily derivatized through esterification or etherification reactions. Esterification with various carboxylic acids or their derivatives can introduce a wide range of functional groups. Ether synthesis, for instance, via the Williamson ether synthesis, allows for the introduction of diverse alkyl or aryl moieties. These modifications can alter the solubility, lipophilicity, and biological activity of the resulting compounds.
Theoretical and Computational Studies of 2 2 Aminophenyl Sulfanylethanol and Its Complexes
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. 2-(2-Aminophenyl)sulfanylethanol possesses several rotatable bonds: the C-S bond, the S-C bond of the ethanol (B145695) group, the C-C bond in the ethanol tail, and the C-O bond. This flexibility allows the molecule to adopt numerous conformations, each with a different potential energy.
Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
The electronic structure of a molecule governs its chemical properties. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a molecule, providing detailed information about electron distribution and orbital energies. mdpi.comresearchgate.net
DFT methods, such as those using the B3LYP functional, are particularly popular for their balance of accuracy and computational cost. mdpi.comnih.gov These calculations can optimize the molecule's geometry, predict vibrational frequencies (for comparison with IR and Raman spectra), and calculate electronic properties. mdpi.comresearchgate.net Ab initio methods, while more computationally intensive, can offer even higher accuracy. researchgate.net For a molecule like this compound, these calculations are fundamental to understanding its reactivity and spectroscopic behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). researchgate.netyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to engage in chemical reactions. researchgate.net
For this compound, one would predict:
HOMO: The HOMO is expected to be localized primarily on the electron-rich parts of the molecule: the aminophenyl ring and the sulfur atom, which have lone pairs of electrons. This indicates that these are the primary sites for electrophilic attack.
LUMO: The LUMO is likely distributed over the aromatic ring system, representing the most favorable place for a nucleophile to attack.
Studies on similar molecules, such as N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, have used DFT calculations to determine these orbital energies and predict reactivity. nih.gov
Table 1: Illustrative FMO Data from a Related Compound This table shows sample data for a structurally related compound, demonstrating how FMO analysis is typically presented. The values are for illustrative purposes to explain the concept.
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -5.51 | Electron Donor (Nucleophilic Center) |
| LUMO | -0.98 | Electron Acceptor (Electrophilic Center) |
| Energy Gap (ΔE) | 4.53 | Indicator of Chemical Reactivity |
| Data is conceptual and based on findings for analogous structures. |
Charge Distribution and Bonding Analysis
DFT calculations also provide a detailed map of the electron density distribution within the molecule. This allows for the calculation of partial atomic charges, which identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites.
In this compound:
The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are expected to carry negative partial charges due to their high electronegativity.
The hydrogen atoms of the amino and hydroxyl groups will carry positive partial charges.
The sulfur atom, with its lone pairs, also represents a region of higher electron density.
This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding and how the molecule will interact with other polar molecules, ions, or metal centers.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, and, most importantly, transition states, chemists can map out the entire reaction coordinate. mdpi.comnih.gov This allows for the determination of activation energies, which control the rate of a reaction, and helps to explain why certain products are formed over others (selectivity). rsc.org
For example, the 2-aminophenyl moiety is a common starting point in the synthesis of heterocyclic compounds like quinazolines or benzothiazines. rsc.org Computational studies on reactions involving β-(2-aminophenyl)-α,β-ynones have shown how DFT calculations can rationalize the reaction outcome, predicting whether the cyclization reaction will proceed through nitrogen, oxygen, or sulfur annulation based on the calculated energy barriers for each pathway. rsc.org Similar studies could be applied to predict the products of reactions involving this compound.
Ligand Field Theory and Spectroscopic Predictions for Coordination Compounds
The presence of multiple donor atoms (N, S, and O) makes this compound an excellent candidate as a chelating ligand in coordination chemistry. It can bind to a central metal ion to form stable metal complexes. Ligand Field Theory (LFT), an extension of crystal field theory that incorporates molecular orbital concepts, is used to describe the electronic structure of these coordination compounds. libretexts.org
LFT explains how the d-orbitals of the metal ion, which are degenerate (have the same energy) in isolation, are split into different energy levels upon interaction with the ligand's electron pairs. The magnitude of this splitting (Δ) and the resulting geometry depend on the metal ion and the ligand's properties.
Computational methods can predict:
The preferred coordination geometry (e.g., octahedral, tetrahedral).
The d-orbital splitting pattern.
The electronic spectra (UV-Vis) of the complex, which arise from transitions of electrons between the split d-orbitals.
The magnetic properties of the complex (paramagnetic or diamagnetic).
While specific LFT studies on complexes of this compound are not prominent, research on metal complexes of the related 2-(2′-aminophenyl)benzothiazole ligand shows that such compounds can have interesting photophysical properties, with applications in materials science, such as for organic light-emitting diodes (OLEDs). nih.gov
Absence of Evidence in Scientific Literature Precludes Comprehensive Review of this compound's Material and Catalytic Applications
Despite a thorough investigation of available scientific literature, there is a notable lack of published research detailing the specific applications of the chemical compound this compound in the fields of materials science and catalysis. Extensive searches have failed to identify studies that utilize this compound or its derivatives in the capacities outlined for a detailed review, including its use in homogeneous and heterogeneous catalysis, small molecule activation, polymer synthesis, and supramolecular chemistry.
The structural features of this compound, which include an aniline (B41778) moiety, a thioether linkage, and a primary alcohol, suggest its potential as a tridentate ligand for the formation of metal complexes. Such complexes are often explored for their catalytic activities. For instance, the amine and sulfur atoms could coordinate to a metal center, while the hydroxyl group could either participate in coordination or be modified to tune the ligand's electronic and steric properties.
In the realm of homogeneous catalysis , metal complexes derived from ligands with similar functionalities are often employed in various organic transformations. These can include oxidation, reduction, and carbon-carbon bond-forming reactions. The specific electronic and steric environment provided by the ligand is crucial in determining the catalytic efficiency and selectivity of the metal complex. However, no specific examples of homogeneous catalytic processes employing complexes of this compound have been found in the reviewed literature.
Similarly, for heterogeneous catalysis , ligands like this compound could theoretically be anchored to solid supports, such as silica (B1680970) or polymers, to create supported metal complex catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Again, the scientific literature accessible through extensive searches does not provide any instances of this compound being used for such purposes.
The activation of small molecules like carbon dioxide (CO₂) and hydrogen (H₂) is a significant area of catalysis research, driven by the need for sustainable chemical processes. Metal complexes, particularly those with cooperative ligands, can play a vital role in these transformations. While the functional groups of this compound could potentially participate in such activation processes, there is no documented evidence of its application in this context.
In materials science , the bifunctional nature of this compound, with its amine and hydroxyl groups, suggests its potential use as a monomer or cross-linker in polymer synthesis . These functional groups could react with appropriate co-monomers to be incorporated into polymer chains or to form cross-linked networks, thereby influencing the material's properties. Nevertheless, no studies detailing its integration into polymeric materials have been identified.
Finally, the field of supramolecular chemistry explores the self-assembly of molecules into well-defined architectures through non-covalent interactions. The presence of hydrogen bond donors (amine and hydroxyl groups) and a potential for aromatic stacking interactions in this compound makes it a candidate for designing self-assembling systems. However, the literature is silent on the supramolecular behavior of this specific compound or its derivatives.
An in-depth examination of the chemical compound this compound, detailing its synthesis, properties, reactivity, and applications.
Applications in Materials Science and Catalysis
Applications in Materials Science
The unique molecular architecture of 2-(2-Aminophenyl)sulfanylethanol makes it a promising candidate for the development of advanced functional materials, particularly in the realm of chemical sensors and responsive systems. Its structure incorporates multiple donor atoms (Nitrogen, Sulfur, and Oxygen) and an aromatic ring, which are key features for creating materials that can interact selectively with specific analytes or respond to environmental stimuli.
The presence of soft (sulfur) and hard/borderline (nitrogen, oxygen) donor sites allows the molecule to act as a versatile chelating agent for a wide range of metal ions. The coordination of metal ions to these heteroatoms can induce significant changes in the electronic properties of the molecule, which can be harnessed for sensing applications. For instance, binding a metal ion could lead to a detectable shift in the molecule's fluorescence spectrum (chemo-fluorescence) or a change in its electrochemical potential, forming the basis of optical or electrochemical sensors. The thioether, amine, and alcohol groups provide multiple points of attachment, enabling the formation of stable complexes with target ions. researchgate.netnih.gov
The design of responsive systems can also leverage the specific reactivity of the functional groups in this compound. The amino group can be protonated or deprotonated in response to pH changes, altering the molecule's binding properties or its conformation. This pH-responsiveness could be used to create "smart" materials that release a bound species or change their physical properties under specific pH conditions.
Furthermore, the molecule can be incorporated into larger polymeric structures or grafted onto material surfaces. When immobilized on a surface, such as that of a metal or metal oxide, the molecule can form a self-assembled monolayer. This layer can be designed to selectively capture target analytes from a solution, a principle that is fundamental to many solid-state sensors. The adsorption of such molecules onto a surface can form a protective film, a behavior that is foundational for creating responsive, self-healing, or corrosion-resistant materials. researchgate.netresearchgate.net
The potential applications are summarized in the table below, which outlines the structural features of this compound and correlates them with possible functions in material design.
| Structural Feature | Interaction Type | Potential Application | Sensing Mechanism |
| Amino Group (-NH₂) | Coordination, Hydrogen Bonding, Protonation | Metal Ion Sensing, pH Sensing | Electrochemical, Optical (Colorimetric/Fluorometric) |
| Thioether Group (-S-) | Soft Lewis Base Coordination | Heavy/Transition Metal Ion Sensing | Electrochemical, Optical |
| Hydroxyl Group (-OH) | Coordination, Hydrogen Bonding | Anion/Cation Sensing | Optical, Potentiometric |
| Aromatic Ring (Phenyl) | π-π Stacking, Electronic Relay | Molecular Recognition, Signal Transduction | Fluorescence Quenching/Enhancement |
By modifying the core structure of this compound—for example, by incorporating it into conjugated polymer chains or by creating derivatives with enhanced photophysical properties—researchers can fine-tune its capabilities for specific, high-performance sensing and responsive material applications.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Traditional synthetic routes for thioethers and amino-alcohols often rely on harsh reaction conditions, toxic solvents, and multi-step processes that generate significant waste. researchgate.net Future research should prioritize the development of green and sustainable methods for the synthesis of 2-(2-Aminophenyl)sulfanylethanol and its derivatives.
Key research avenues include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to enhance reaction rates, improve product yields, and reduce waste in the synthesis of various heterocyclic compounds. researchgate.net Applying microwave irradiation to the key C-S bond-forming step could dramatically shorten reaction times compared to conventional reflux methods.
Deep Eutectic Solvents (DES): The use of biodegradable and low-toxicity DES, such as choline chloride-urea mixtures, offers an environmentally benign alternative to volatile organic solvents. rsc.org Research into the solubility and reactivity of starting materials in various DES could lead to highly efficient and recyclable reaction systems.
Reusable Catalysis: Developing recyclable catalysts, such as magnetic nanoparticles functionalized with catalytic groups, can simplify product purification and reduce the environmental impact of the synthesis. nih.gov A potential green route could involve a one-pot, three-component reaction under mechanochemical conditions, which aligns with green chemistry principles by minimizing solvent use. nih.gov
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, lower energy consumption. | Optimization of power, temperature, and reaction time; solvent-free conditions. |
| Deep Eutectic Solvents | Use of non-toxic, biodegradable, and recyclable solvents. rsc.org | Screening of different DES combinations for optimal solubility and reactivity; catalyst-free protocols. |
| Heterogeneous Catalysis | Easy catalyst recovery and reuse, simplified product purification. nih.gov | Synthesis of robust, functionalized nanocatalysts; investigation of catalyst loading and reusability over multiple cycles. |
Development of Advanced Coordination Architectures with Unique Properties
The tridentate N,S,O-donor set of this compound makes it an excellent candidate for the construction of novel coordination compounds and metal-organic frameworks (MOFs). The combination of a soft thioether donor with hard amine and alcohol donors allows for versatile coordination with a wide range of transition metal ions. tandfonline.comias.ac.in
Future research should focus on:
Systematic Exploration of Coordination Chemistry: Reacting this compound with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) could yield a family of complexes with diverse geometries, from mononuclear species to multidimensional coordination polymers. nih.govmdpi.com The flexibility of the ethyl chain can allow for the formation of stable five- or six-membered chelate rings.
Control of Supramolecular Architecture: The configurations of dicarboxylates and the coordination geometry of metal ions play crucial roles in determining the final structure of complexes. sciencenet.cn By introducing ancillary ligands, such as dicarboxylates, it may be possible to direct the self-assembly process to create specific 1D, 2D, or 3D architectures with desired pore sizes and topologies.
Investigation of Functional Properties: Thioether and amine-functionalized coordination polymers are known to exhibit interesting properties. rsc.org The resulting materials could be investigated for applications in catalysis, gas storage, and sensing. The presence of both sulfur and nitrogen donors in a MOF structure can create synergistic effects, leading to efficient electrocatalysts for reactions like the oxygen reduction reaction (ORR). rsc.org
Table 2: Potential Coordination Architectures and Target Properties
| Metal Ion | Ancillary Ligand | Potential Architecture | Target Property/Application |
|---|---|---|---|
| Copper(II) | Terephthalic acid | 2D Layered MOF | Catalysis, Magnetic properties |
| Zinc(II) | Succinic acid | 3D Porous Framework | Luminescence, Sensing of small molecules |
| Nickel(II) | None | 1D Chain or Mononuclear Complex | Electrocatalysis, Redox activity |
Computational Design and Prediction of New Applications
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the structural, electronic, and reactive properties of molecules before their synthesis. nih.govmdpi.com Applying these methods to this compound can guide experimental efforts and accelerate the discovery of new applications.
Future computational studies should aim to:
Model Ligand Conformation and Reactivity: DFT calculations can be used to determine the most stable conformers of the ligand and to analyze its frontier molecular orbitals (HOMO-LUMO). This information provides insight into the ligand's electronic properties and its potential reactivity in both organic transformations and coordination reactions. nih.govnih.gov
Predict Coordination Complex Structures: Computational modeling can predict the geometry and stability of metal complexes formed with this compound. This can help in understanding the preferences of the ligand for different metal centers and coordination numbers.
Screen for Potential Bioactivity: Molecular docking studies can be performed to investigate the interaction of the compound and its metal complexes with biological targets, such as protein active sites. mdpi.com This could identify potential pathways for developing new therapeutic agents.
Table 3: Application of Computational Methods
| Computational Method | Property to be Predicted | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, bond lengths/angles, HOMO-LUMO energy gap, electronic potential. mdpi.comnih.gov | Predicting chemical reactivity, stability, and electronic properties of the ligand and its complexes. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Understanding photophysical properties for applications in sensing or optoelectronics. |
| Molecular Dynamics (MD) Simulation | Conformational flexibility, interaction with solvent, stability of supramolecular assemblies. | Assessing the dynamic behavior of coordination polymers and materials in different environments. |
Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry
The multifunctional nature of this compound makes it an ideal candidate for interdisciplinary research that bridges the traditional boundaries of chemistry. The synergy between its organic reactivity, inorganic coordination capability, and potential to form ordered materials opens up numerous possibilities.
Promising interdisciplinary directions include:
Organic-Inorganic Hybrid Materials: The compound can serve as a versatile linker to create hybrid materials that combine the processability and functionality of organic molecules with the stability and electronic properties of inorganic components. technologypublisher.commdpi.com Research could focus on synthesizing materials with tunable properties for applications in electronics and photonics.
Functionalized MOFs for Adsorption and Separation: Metal-organic frameworks built with sulfur and nitrogen-containing linkers have shown remarkable efficiency in capturing hazardous compounds. researchgate.net By incorporating this compound into MOF structures, it may be possible to create highly selective adsorbents for environmental remediation, such as the removal of sulfur or nitrogen-containing pollutants from fuels. researchgate.net
Development of Chemical Sensors: The amino and thioether groups can act as recognition sites for specific analytes. By anchoring the compound or its metal complexes onto surfaces or integrating them into polymeric matrices, novel chemical sensors could be developed for the detection of heavy metal ions or organic pollutants.
This integrated approach, combining synthetic innovation, coordination chemistry, computational modeling, and materials science, will be essential for fully realizing the scientific and technological potential of this compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
